![molecular formula C10H14N2O4S B5739492 ethyl {3-[(methylsulfonyl)amino]phenyl}carbamate](/img/structure/B5739492.png)
ethyl {3-[(methylsulfonyl)amino]phenyl}carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl {3-[(methylsulfonyl)amino]phenyl}carbamate, commonly known as Methyl carbamate, is a chemical compound used extensively in scientific research for its various properties. It is a white crystalline powder that is soluble in water and has a molecular weight of 225.24 g/mol. Methyl carbamate has been synthesized by several methods, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied.
Mécanisme D'action
Methyl carbamate is a carbamate ester that can undergo hydrolysis in the presence of water to form 3-aminophenol and ethanol. The hydrolysis of Methyl carbamate is catalyzed by various enzymes, including esterases and amidases. The mechanism of action of Methyl carbamate involves the inhibition of various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine.
Biochemical and Physiological Effects:
Methyl carbamate has various biochemical and physiological effects, including the inhibition of acetylcholinesterase and butyrylcholinesterase, which can lead to an increase in acetylcholine levels in the body. Methyl carbamate has been shown to have anticholinesterase activity and has been used as a model compound for studying the mechanism of action of acetylcholinesterase inhibitors. Methyl carbamate has also been shown to have antitumor activity and has been used as a starting material for the synthesis of various anticancer agents.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl carbamate has several advantages for lab experiments, including its ease of synthesis, high purity, and stability. It is also readily available and relatively inexpensive. However, Methyl carbamate has some limitations, including its toxicity and potential health hazards. It is important to handle Methyl carbamate with care and to use appropriate protective equipment when working with this compound.
Orientations Futures
There are several future directions for the research on Methyl carbamate. One direction is the development of new synthetic methods for the preparation of Methyl carbamate and its derivatives. Another direction is the exploration of the biological activity of Methyl carbamate and its derivatives, including their potential as anticancer agents. Further research is also needed to explore the mechanism of action of Methyl carbamate and its derivatives and their potential applications in various fields, including medicine, agriculture, and materials science.
Conclusion:
Methyl carbamate is a versatile compound that has a wide range of applications in scientific research. Its ease of synthesis, high purity, and stability make it a valuable reagent for the synthesis of various compounds. The inhibition of acetylcholinesterase and butyrylcholinesterase by Methyl carbamate has made it a useful model compound for studying the mechanism of action of acetylcholinesterase inhibitors. Further research is needed to explore the potential applications of Methyl carbamate in various fields and to develop new synthetic methods for the preparation of Methyl carbamate and its derivatives.
Méthodes De Synthèse
Methyl carbamate can be synthesized by several methods, including the reaction of ethyl chloroformate with 3-aminophenyl methyl sulfone, the reaction of ethyl chloroformate with 3-aminophenol, and the reaction of ethyl chloroformate with 3-aminophenyl carbamate. The most commonly used method for synthesizing Methyl carbamate is the reaction of ethyl chloroformate with 3-aminophenyl methyl sulfone.
Applications De Recherche Scientifique
Methyl carbamate has a wide range of applications in scientific research. It is used as a reagent for the synthesis of various compounds, including carbamates, ureas, and amides. Methyl carbamate is also used as a starting material for the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is used as a solvent for various reactions and as a catalyst for the synthesis of various compounds.
Propriétés
IUPAC Name |
ethyl N-[3-(methanesulfonamido)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c1-3-16-10(13)11-8-5-4-6-9(7-8)12-17(2,14)15/h4-7,12H,3H2,1-2H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBIXTFTEOYYEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC(=CC=C1)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl N-[3-(methanesulfonamido)phenyl]carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-adamantyl[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B5739412.png)
![4-(4-hydroxyphenyl)-2-(methylthio)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5739421.png)
![5-(3-pyridinyl)-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5739429.png)
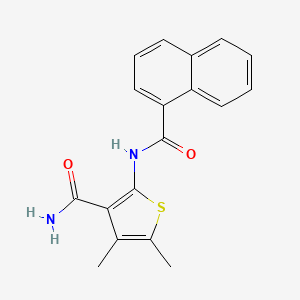
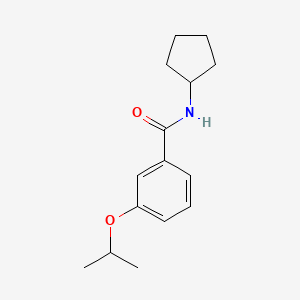
![1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}indoline](/img/structure/B5739466.png)
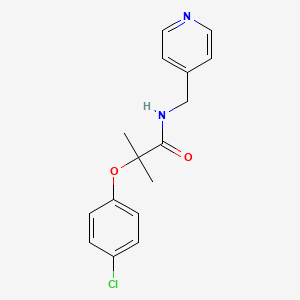
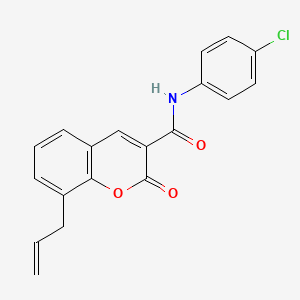
![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5739478.png)
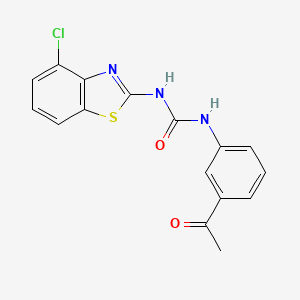
![3-bromo-N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}benzenecarboximidamide](/img/structure/B5739489.png)
![N-(4-{[(3-methoxybenzyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5739499.png)
![N-[(benzylamino)carbonothioyl]cyclohexanecarboxamide](/img/structure/B5739519.png)
![4-[(dimethylamino)sulfonyl]-N-(4-ethylphenyl)benzamide](/img/structure/B5739520.png)